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Compound of Interest

Compound Name: ATCO0175

Cat. No.: B1665810

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

ATCO0175 is a potent, selective, and orally active non-peptide antagonist of the melanin-
concentrating hormone receptor 1 (MCH1).[1][2][3] Chemically identified as N-[cis-4-[[4-
(Dimethylamino)-2-quinazolinyllJamino]cyclohexyl]-3,4-difluorobenzamide, it is also available as
a hydrochloride salt.[1][4] ATC0175 has demonstrated significant potential in preclinical studies
for the treatment of anxiety and depression.[2][3][5] In addition to its high affinity for the MCH1
receptor, it also exhibits notable affinity for the serotonin receptors 5-HT1A and 5-HT2B.[1][3]

Chemical Properties
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Property

Value

Reference

Chemical Name

N-[cis-4-[[4-(Dimethylamino)-2-

quinazolinyllamino]cyclohexyl]-

3,4-difluorobenzamide

[4]

Molecular Formula

C23H25F2N50 (Free Base)

[6]

C23H26CIF2N50 (HCI Salt)

[4]

Molecular Weight

425.48 g/mol (Free Base)

[6]

461.94 g/mol (HCI Salt)

[4]

CAS Number

509118-03-0 (Free Base)

[6]

510733-97-8 (HCI Salt)

[4]

Appearance Solid, Powder [1][7]
Purity 298% (HPLC) [7]
» Soluble in DMSO (to 10 mM)
Solubility [4]
and ethanol (to 25 mM)
Storage Store at 2-8°C [7]

Biological Activity and Quantitative Data

ATCO0175 is a potent antagonist of the MCHL1 receptor, with significantly lower affinity for the

MCH2 receptor.[1][3] Functional assays have confirmed its antagonist activity, demonstrating

its ability to inhibit MCH-induced signaling.[1][2] The compound also displays high affinity for
serotonin receptors 5-HT1A and 5-HT2B.[1][3]

In Vitro Receptor Affinity and Functional Activity
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Target Assay Type Species IC50 (nM) Reference
MCH1 Receptor Receptor Binding  Human 7.23 £0.59 [2]
MCH1 Receptor GTPyS Binding Human 13.5+0.78 [2]
MCH2 Receptor Not specified Not specified >10,000 [3]
5-HT1A Receptor  Not specified Not specified 16.9 [11[3]
5-HT2B N N

Not specified Not specified 9.66 [11[3]
Receptor

Signaling Pathways

The melanin-concentrating hormone receptor 1 (MCH1) is a G protein-coupled receptor
(GPCR) that primarily couples to Gi and Gq proteins.[8][9][10] ATC0175, as a nhoncompetitive
antagonist, blocks the downstream signaling cascades initiated by the binding of melanin-
concentrating hormone (MCH) to the MCHL1 receptor.[1]

Upon activation by MCH, the MCHL1 receptor initiates two main signaling pathways:

o Gg-mediated pathway: Activation of the Gq protein leads to the stimulation of phospholipase
C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic
reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular
Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular
responses.[9]

o Gi-mediated pathway: The Gi protein, when activated, inhibits adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (cCAMP) levels.[9] This, in turn, reduces the activity of
protein kinase A (PKA).

The combined effects of these pathways are implicated in the regulation of neuronal excitability,
appetite, and mood.
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Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of
ATCO0175.

In Vitro Assays
o Objective: To determine the binding affinity of ATC0175 for the human MCHL1 receptor.

e Methodology:

o Receptor Source: Membranes from CHO cells stably expressing the human MCH1
receptor.[8]

o Radioligand: [**°1]-MCH.

o Assay Buffer: 50 mM Tris-HCI (pH 7.4), 10 mM MgClz, 2 mM EDTA, and 0.1% bovine

serum albumin.

o Procedure:
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» Cell membranes (10-20 ug of protein) are incubated with the radioligand (at a
concentration near its Kd, e.g., 50 pM) and various concentrations of ATC0175 in a total
volume of 200 pL.

» Incubation is carried out for 60 minutes at room temperature.

» The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman
GFI/C) presoaked in 0.5% polyethylenimine.

» Filters are washed three times with 4 mL of ice-cold assay buffer.

» The radioactivity retained on the filters is quantified using a gamma counter.

o Data Analysis: Non-specific binding is determined in the presence of a high concentration
of unlabeled MCH (e.g., 1 uM). The IC50 value, the concentration of ATC0175 that inhibits
50% of specific radioligand binding, is calculated using non-linear regression analysis.[2]

o Objective: To assess the functional antagonist activity of ATC0175 at the MCH1 receptor.
o Methodology:

o Receptor Source: Membranes from CHO cells stably expressing the human MCH1
receptor.[2]

o Radioligand: [**S]GTPyS.

o Assay Buffer: 50 mM Tris-HCI (pH 7.4), 100 mM NacCl, 5 mM MgClz, 1 mM EDTA, and 1
mM dithiothreitol.

o Procedure:

» Cell membranes (10 pg of protein) are pre-incubated with various concentrations of
ATCO0175 for 15 minutes at 30°C in the assay buffer containing GDP (e.g., 10 uM).

= MCH is then added to a final concentration of 100 nM, followed immediately by
[3°*S]GTPyS (e.g., 0.1 nM).

= The incubation is continued for 60 minutes at 30°C.
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= The reaction is terminated by rapid filtration through glass fiber filters.
» Filters are washed with ice-cold buffer.

» The radioactivity is measured by liquid scintillation counting.

o Data Analysis: The IC50 value is determined by calculating the concentration of ATC0175
that inhibits 50% of the MCH-stimulated [3*S]GTPyS binding.[2]

Objective: To further characterize the functional antagonism of ATC0175 by measuring its
effect on MCH-induced intracellular calcium release.[1]

Methodology:
o Cell Line: HEK293 cells stably expressing the human MCH1 receptor.
o Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
o Procedure:
» Cells are seeded in 96-well plates and grown to confluence.
» The cells are loaded with the calcium indicator dye for 60 minutes at 37°C.

» After washing, the cells are pre-incubated with various concentrations of ATC0175 or
vehicle for 15 minutes.

» The plate is placed in a fluorescence imaging plate reader (FLIPR).

» MCH is added to stimulate the cells, and the change in fluorescence intensity,
corresponding to the change in intracellular calcium concentration, is measured over
time.

o Data Analysis: The antagonist effect of ATC0175 is quantified by its ability to reduce the
MCH-induced peak fluorescence response. The IC50 value is calculated.
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Experimental Workflow for ATC0175 Evaluation

In Vivo Assays

+ Objective: To evaluate the antidepressant-like effects of ATC0175 in rodents.[2]
¢ Methodology:
o Animals: Male Sprague-Dawley rats.

o Apparatus: A transparent cylindrical container (40 cm high, 20 cm in diameter) filled with
water (25 £ 1°C) to a depth of 30 cm.

o Procedure:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1665810?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665810?utm_src=pdf-body
https://www.benchchem.com/product/b1665810?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15677346/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours
before the test.

= On the test day, ATC0175 is administered orally at doses of 1, 3, and 10 mg/kg, 60
minutes before the test.[3]

» Rats are then placed in the water for a 5-minute test session.

The duration of immobility (floating without struggling) is recorded by a trained observer.

o Data Analysis: The immobility time is compared between the vehicle-treated and
ATCO0175-treated groups. A significant reduction in immobility time is indicative of an
antidepressant-like effect.[2]

o Objective: To assess the anxiolytic-like properties of ATC0175.[2]
o Methodology:
o Animals: Male Wistar rats.

o Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by
high walls), elevated 50 cm above the floor.

o Procedure:

ATCO0175 is administered orally 60 minutes prior to the test.

Each rat is placed in the center of the maze, facing an open arm.

The behavior of the rat is recorded for 5 minutes.

The number of entries into and the time spent in the open and closed arms are
measured.

o Data Analysis: An increase in the percentage of time spent in the open arms and the
percentage of open arm entries relative to the total number of entries is considered an
index of anxiolytic activity.[2]
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o Objective: To further evaluate the anxiolytic potential of ATC0175 in a more ethological
model of anxiety.[2]

e Methodology:
o Animals: Male Sprague-Dawley rats.
o Apparatus: A dimly lit, open-field arena.

o Procedure:

Rats are housed individually for 5 days prior to the test.

ATCO0175 is administered orally 60 minutes before the test.

Pairs of unfamiliar rats from different home cages but the same treatment group are
placed in the arena.

Their social interaction behaviors (e.g., sniffing, grooming, following) are recorded for 10
minutes.

o Data Analysis: An increase in the total time spent in active social interaction is indicative of
an anxiolytic effect.[2]

Conclusion

ATCO0175 is a well-characterized MCH1 receptor antagonist with a promising preclinical profile
as a potential therapeutic agent for anxiety and depression. Its high affinity and functional
antagonism at the MCHL1 receptor, coupled with its efficacy in established animal models,
underscore its potential. The additional activity at serotonin receptors may also contribute to its
overall pharmacological effects. Further research is warranted to fully elucidate its mechanism
of action and to translate these preclinical findings into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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